molecular formula C6H3BrIN3 B572311 8-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-46-5

8-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B572311
CAS No.: 1245644-46-5
M. Wt: 323.919
InChI Key: NOZCLAVGNUXSGX-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds in Contemporary Chemical Research

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle that is considered a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in a wide array of pharmacologically active compounds. tsijournals.comnih.gov These scaffolds are structural analogs of deazapurines and serve as a versatile framework in drug development and organic synthesis. tsijournals.commedimops.de

The significance of the imidazo[1,2-a]pyrazine core is highlighted by its presence in molecules targeting a diverse range of biological activities. Research has demonstrated their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. tsijournals.comrsc.org For instance, certain derivatives have shown promising results in inhibiting cancer cell growth, such as in melanoma, by acting as antiproliferative agents. tsijournals.comnih.gov Others have been investigated for their cardiac-stimulating properties, as uterine-relaxing agents, and as negative modulators of specific receptors in the central nervous system. acs.orgnih.gov The broad applicability of this scaffold makes it a focal point for the development of new therapeutic agents and molecular probes. researchgate.netnih.gov

Overview of Halogenated Imidazo[1,2-a]pyrazines as Pivotal Synthetic Intermediates

The introduction of halogen atoms, such as bromine and iodine, onto the imidazo[1,2-a]pyrazine scaffold dramatically enhances its utility as a synthetic intermediate. These halogens act as versatile "chemical handles," allowing for the regioselective introduction of various functional groups through a range of cross-coupling reactions. nih.gov The differential reactivity of various positions on the heterocyclic core enables chemists to perform sequential and selective modifications. researchgate.net

For example, a dihalogenated intermediate like 8-chloro-3-bromoimidazo[1,2-a]pyrazine can be selectively functionalized. The 8-chloro group can be displaced by an amine, followed by a Suzuki coupling reaction at the 3-position to introduce an aryl group. nih.gov This step-wise functionalization is crucial for building molecular complexity and generating libraries of compounds for screening purposes. nih.gov The ability to use reactions like Suzuki, Stille, and Buchwald-Hartwig aminations on these halogenated cores makes them indispensable tools for medicinal chemists and materials scientists. rsc.orgresearchgate.net The synthesis of such dihalo-intermediates is a key step in creating novel, highly substituted imidazo[1,2-a]pyrazine derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCLAVGNUXSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719222
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-46-5
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 1,2 a Pyrazine Core Halogenation

Regioselective Bromination Strategies for the Imidazo[1,2-a]pyrazine (B1224502) System

Bromination of the imidazo[1,2-a]pyrazine core is a foundational method for introducing a versatile synthetic handle. The position of bromination is heavily influenced by the electronic properties of the bicyclic system and the reagents employed.

The imidazo[1,2-a]pyrazine system consists of an electron-rich imidazole (B134444) ring fused to an electron-deficient pyrazine (B50134) ring. reddit.com This electronic disparity governs the regioselectivity of electrophilic aromatic substitution reactions. The pyrazine ring is generally deactivated towards electrophilic attack, much like pyridine. stackexchange.comechemi.com Consequently, electrophilic substitution occurs preferentially on the five-membered imidazole ring. reddit.comechemi.com

Theoretical calculations and experimental evidence indicate that the C-3 position is the most electron-rich and thus the most favorable site for electrophilic attack. The intermediate formed by attack at C-3 is more stable because it allows the six-membered pyrazine ring to maintain its aromaticity. stackexchange.comechemi.com Attack at the C-2 position would lead to a less stable intermediate where the positive charge is located on a nitrogen-adjacent carbon, disrupting the aromaticity of the pyrazine ring. stackexchange.comechemi.com Therefore, direct electrophilic bromination is expected to yield 3-bromoimidazo[1,2-a]pyrazine (B1272155) as the major product.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. wikipedia.org However, attempts to functionalize the unsubstituted imidazo[1,2-a]pyrazine core directly via bromination with NBS have been met with challenges. Research has shown that such reactions can result in extremely poor yields and produce inseparable mixtures of dibrominated regioisomers. nih.gov

In one study, various conditions were attempted for the bromination of the parent imidazo[1,2-a]pyrazine, but these efforts did not yield the desired product cleanly. ucl.ac.uk

Table 1: Reaction Conditions for the Bromination of Imidazo[1,2-a]pyrazine

EntryReagentSolventTemperatureOutcomeReference
1NBSDMFRoom TempMixture of di-bromo regioisomers ucl.ac.uk
2Br₂Acetic AcidRoom TempMixture of mono-, di-, tri-bromo regioisomers ucl.ac.uk

This table illustrates the challenges in achieving selective monobromination of the unsubstituted imidazo[1,2-a]pyrazine core.

Despite these difficulties, NBS has been successfully used for the bromination of substituted imidazo[1,2-a]pyrazine derivatives. For instance, the presence of an 8-chloro substituent has been shown to direct bromination to the C-1 position in the related imidazo[1,5-a]pyrazine (B1201761) system. reddit.com

The regiochemical outcome of bromination can be controlled by the electronic nature of substituents already present on the imidazo[1,2-a]pyrazine ring. Electron-withdrawing groups, such as a halogen at the 8-position, tend to deactivate the pyrazine ring further and facilitate the inherent preference for electrophilic attack at the C-3 position. ucl.ac.uk Conversely, the introduction of an electron-donating group at the C-8 position can increase the electron density of the pyrazine ring, leading to halogenation at the C-5 position. ucl.ac.uk

An alternative strategy to achieve specific bromination patterns involves the halogenation of the aminopyrazine precursor prior to the construction of the fused imidazole ring. For example, treating 2-amino-5-methyl-pyrazine with NBS results in bromination at the 3-position, which is ortho to the directing amino group. tsijournals.com This brominated aminopyrazine can then be cyclized to form the corresponding 8-bromo-6-methylimidazo[1,2-a]pyrazine. This multi-step approach offers a reliable method for controlling the position of bromination.

Regioselective Iodination Strategies for the Imidazo[1,2-a]pyrazine System

Iodinated imidazo[1,2-a]pyrazines are valuable intermediates, particularly for transition-metal-catalyzed cross-coupling reactions, due to the high reactivity of the C-I bond.

The principles governing the regioselectivity of electrophilic iodination are identical to those for bromination. The C-3 position of the imidazo[1,2-a]pyrazine core is the most susceptible to attack by an electrophilic iodine source. stackexchange.comechemi.com Various methods for the iodination of the closely related imidazo[1,2-a]pyridine (B132010) system have been developed, which can be adapted for the pyrazine analogue. These often employ molecular iodine in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), which enhances the electrophilicity of the iodine. nih.gov Such methods are known to be highly regioselective for the C-3 position. nih.gov

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for a wide range of substrates, including electron-rich heterocycles. organic-chemistry.org It is often used with a catalytic amount of an acid, such as trifluoroacetic acid, to activate the reagent. organic-chemistry.orgresearchgate.net The use of NIS in a suitable solvent like acetonitrile (B52724) or trifluoroacetic acid can provide mono-iodinated aromatic compounds with high regioselectivity and yield. researchgate.net

For the imidazo[1,2-a]pyrazine system, reaction with NIS is expected to proceed selectively at the C-3 position, following the established reactivity pattern of the heterocycle. This approach provides a direct method for the synthesis of 3-iodoimidazo[1,2-a]pyrazine, a key precursor for more complex molecules. The reaction is typically performed under mild conditions and avoids the use of harsh reagents.

Ultrasound-Accelerated Iodination Techniques

The introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyrazine ring system can be significantly enhanced through the application of ultrasound technology. Research on the closely related imidazo[1,2-a]pyridine scaffold has demonstrated a novel, metal-catalyst-free, and environmentally conscious method for regioselective iodination at the C3 position. nih.govacs.orgnih.gov This technique, which can be extrapolated to the imidazo[1,2-a]pyrazine core, utilizes molecular iodine (I₂) in the presence of tert-Butyl hydroperoxide (TBHP) as an oxidation system. nih.govacs.org

The reaction is accelerated by ultrasonic irradiation, which dramatically improves reaction efficiency and rate compared to conventional heating methods. nih.govresearchgate.net This enhancement is attributed to the cavitation effect of ultrasound, which involves the formation, growth, and collapse of microscopic bubbles, leading to localized high temperatures and pressures that accelerate the chemical transformation. nih.gov A key advantage of this method is the maximization of iodine atom economy in a green solvent like ethanol. nih.govacs.org Under optimized conditions with ultrasonic irradiation (e.g., 40 kHz), desired 3-iodinated products can be obtained in high yields within a short timeframe, often around 30 minutes. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted C3-Iodination

Parameter Conventional Heating Ultrasound Irradiation Citation
Catalyst Metal-catalyst-free Metal-catalyst-free nih.govacs.org
Reagents I₂ / TBHP I₂ / TBHP nih.gov
Solvent Green alcohol (e.g., EtOH) Green alcohol (e.g., EtOH) nih.govacs.org
Reaction Time Several hours ~30 minutes nih.gov
Efficiency/Yield Lower High (e.g., 86%) nih.gov

| Driving Force | Thermal Energy | Acoustic Cavitation | nih.gov |

Multi-Halogenation Protocols for the Synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine

The synthesis of di-halogenated compounds such as this compound requires precise control over the regioselectivity of two distinct halogenation steps. The primary approaches involve sequential introduction of the halogen atoms.

Sequential halogenation is the most established and reliable method for producing specifically substituted di-halo-imidazo[1,2-a]pyrazines. This strategy involves a stepwise process where the heterocyclic core is first halogenated at one position, followed by isolation of the mono-halogenated intermediate, and then a second halogenation at a different position.

A common synthetic pathway involves the initial bromination of the pyrazine ring, followed by the construction of the fused imidazole ring to form a bromo-imidazo[1,2-a]pyrazine intermediate. tsijournals.com For instance, a key intermediate such as 8-bromo-imidazo[1,2-a]pyrazine can be synthesized and then subjected to a second halogenation step. Subsequent regioselective iodination at the C3 position, which is electronically favored for electrophilic substitution, can then be performed. tsijournals.com This C3-iodination can be achieved using methods like the ultrasound-accelerated technique previously described.

Alternatively, a synthetic sequence can begin with a precursor like 2-amino-3-chloropyrazine, which is used to construct an 8-chloro-imidazo[1,2-a]pyrazine core. nih.gov This intermediate can then be brominated, affording a dihalo-intermediate. nih.gov While this specific example involves an 8-chloro substituent, the principle demonstrates a sequential approach where bromination follows the initial ring formation and presence of another halogen. nih.gov The final step to achieve the target molecule would involve a subsequent C3-iodination. This step-by-step approach allows for purification of intermediates and unambiguous characterization at each stage, ensuring the final product has the desired 8-bromo, 3-iodo substitution pattern.

Concurrent or one-pot di-halogenation of the imidazo[1,2-a]pyrazine core to introduce two different halogens, such as bromine and iodine, in a single step is synthetically challenging and not widely reported. The primary difficulty lies in controlling the regioselectivity for two different electrophilic halogenating agents simultaneously. The inherent electronic properties of the imidazo[1,2-a]pyrazine ring direct electrophilic attack to specific positions, primarily C3, making it difficult to selectively introduce another halogen at a different position like C8 in the same reaction vessel.

Attempts at multi-halogenation often lead to mixtures of products. For example, certain bromination conditions have been reported to yield mixtures of mono-, di-, and even tri-bromo regioisomers, highlighting the difficulty in controlling the extent and location of halogenation. ucl.ac.uk Achieving a specific di-halogenated product like this compound would require a sophisticated system where the reactivity of the halogenating agents and the substrate are perfectly matched, a condition that is difficult to achieve in practice. Therefore, sequential strategies remain the preferred and more rational approach.

Mechanistic Investigations into Halogenation Regioselectivity

The specific placement of halogen atoms on the imidazo[1,2-a]pyrazine scaffold is not random but is governed by a combination of electronic and steric factors, as well as the reaction pathway.

The regioselectivity of halogenation on imidazo[1,2-a]pyrazines is heavily influenced by the electronic distribution within the heterocyclic system. The C3 position is widely recognized as the site of greatest electron density, making it the most susceptible to electrophilic aromatic halogenation. tsijournals.com This is due to the contribution of the nitrogen atom at position 4, which enriches the five-membered imidazole ring. Reagents like N-bromosuccinimide (NBS) preferentially react at this C3 position. tsijournals.com

Steric effects also play a crucial role. The presence of substituents on the ring can hinder or direct the approach of the halogenating agent. nih.gov For instance, computational studies have indicated that unfavorable steric effects can prevent functionalization at the C5 position. rsc.org The interplay between the electronic nature of substituents (electron-donating or electron-withdrawing) and their size is pivotal in determining the final regiochemical outcome of the reaction. nih.gov

Halogenation of the imidazo[1,2-a]pyrazine core can proceed through different mechanistic pathways, which can be broadly categorized as non-catalytic and catalytic.

Non-Catalytic Pathways: Many modern halogenation methods for this heterocyclic family are designed to be transition-metal-free. nih.govrsc.org One proposed mechanism for chlorination and bromination using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid involves a free-radical pathway. researchgate.net The reaction is thought to proceed through the formation of a chlorine or bromine radical, which attacks the electron-rich double bond between C2 and C3. researchgate.net The addition of radical trapping agents like TEMPO has been shown to inhibit the reaction, supporting the involvement of a radical species. researchgate.net Similarly, the ultrasound-assisted iodination with I₂/TBHP is believed to proceed via a free-radical-initiated process. researchgate.net

Catalytic Pathways: While many methods avoid transition metals, catalytic pathways are also utilized. Iodine itself can act as a cost-effective and benign Lewis acid catalyst in multicomponent reactions to synthesize the imidazo[1,2-a]pyrazine core. nih.govrsc.org In these syntheses, iodine activates an imine intermediate, facilitating a subsequent nucleophilic addition and cycloaddition cascade. nih.gov While this is for the synthesis of the core structure, it highlights the catalytic potential of iodine. Another system employs a KI/TBHP catalytic system under ultrasound irradiation for C(sp3)–H functionalization to build the heterocyclic core, demonstrating a catalytic approach that avoids transition metals. researchgate.net The choice between a non-catalytic or catalytic pathway depends on the desired transformation, available starting materials, and targeted reaction efficiency.

Reactivity Profiles of 8 Bromo 3 Iodoimidazo 1,2 a Pyrazine

Orthogonal Reactivity of Bromine and Iodine Substituents

The differential reactivity of the C-Br and C-I bonds is the cornerstone of the synthetic utility of 8-bromo-3-iodoimidazo[1,2-a]pyrazine. This difference allows for sequential, site-selective functionalization, enabling the introduction of various substituents at either the C3 or C8 position without affecting the other halogen.

The variance in reactivity between the iodine at C3 and the bromine at C8 stems from fundamental differences in carbon-halogen bond strength and the mechanisms of common cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst (e.g., palladium) compared to the stronger C-Br bond. This inherent difference is a key determinant in achieving selective functionalization.

In the context of the related imidazo[1,2-a]pyridine (B132010) system, which shares electronic similarities, functionalization is often directed at the C3 position. rsc.orgresearchgate.net Electrophilic halogenation of the imidazo[1,2-a]pyridine core typically occurs at the C3 position due to its higher electron density. tsijournals.com This suggests that the C3 position of the imidazo[1,2-a]pyrazine (B1224502) ring is also activated towards electrophilic attack and subsequent coupling reactions.

The selective functionalization of one halogen in the presence of the other can be achieved by carefully choosing reaction conditions, particularly the catalyst, ligands, and temperature.

Selective Functionalization of the C3-Iodo Group: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, can be performed selectively at the C3 position. By using a suitable palladium catalyst and controlling the reaction temperature, the more reactive C-I bond can be targeted while leaving the C-Br bond intact. This approach is a common strategy in the functionalization of dihalogenated heterocycles.

Selective Functionalization of the C8-Bromo Group: Following the functionalization of the C3-iodo position, the C8-bromo group can then be subjected to a second, distinct cross-coupling reaction. This subsequent reaction may require more forcing conditions, such as a different palladium catalyst, a more electron-rich ligand, or a higher reaction temperature, to activate the more robust C-Br bond.

Research on the functionalization of the broader imidazo[1,2-a]pyrazine scaffold has demonstrated that electrophilic bromination is a viable method for introducing bromine, which can then participate in cross-coupling reactions. nih.gov This supports the feasibility of using the C8-bromo group as a handle for further diversification.

Below is a table summarizing the general strategies for selective functionalization:

Target PositionHalogenReaction TypeKey Considerations
C3IodineSuzuki-Miyaura, Sonogashira, Buchwald-HartwigMilder reaction conditions, specific palladium catalysts and ligands.
C8BromineSuzuki-Miyaura, Sonogashira, Buchwald-HartwigMore forcing reaction conditions, potentially different catalyst/ligand system.

Influence of the Imidazo[1,2-a]pyrazine Nucleus on Halogen Reactivity

The imidazo[1,2-a]pyrazine core is an electron-deficient heterocyclic system, which influences the reactivity of the attached halogen substituents. The nitrogen atoms in the bicyclic system withdraw electron density, which can affect the susceptibility of the C-X bonds to oxidative addition in catalytic cycles.

The precise electronic effects at each position of the imidazo[1,2-a]pyrazine ring can be complex. Computational studies on related systems, such as 6-chloroimidazo[1,2-a]pyrazine (B1590719), have been used to predict sites of metallation and subsequent functionalization. nih.gov These studies can help in understanding the inherent reactivity of different positions on the ring. For instance, the C3 position is generally more electron-rich compared to other positions on the imidazole (B134444) part of the nucleus, making it more susceptible to electrophilic attack and a prime site for initial functionalization. tsijournals.com

Attempts to functionalize the imidazo[1,2-a]pyrazine core have sometimes resulted in mixtures of isomers, underscoring the need for carefully controlled reaction conditions to achieve regioselectivity. nih.gov The development of novel synthetic methods continues to be an active area of research to unlock the full potential of this versatile heterocyclic scaffold. rsc.org

Transition Metal Catalyzed Cross Coupling Reactions of 8 Bromo 3 Iodoimidazo 1,2 a Pyrazine

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.orgwikipedia.org The distinct electronic and steric environments of the C3-I and C8-Br bonds in 8-bromo-3-iodoimidazo[1,2-a]pyrazine allow for highly regioselective arylations.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond. This inherent reactivity difference is exploited for the selective functionalization of the C3 position in this compound.

Under specific palladium-catalyzed conditions, the C3-iodo position can be selectively coupled with various aryl boronic acids, leaving the C8-bromo position intact for subsequent transformations. This regioselectivity is crucial for the synthesis of 3-aryl-8-bromoimidazo[1,2-a]pyrazines. Studies on similar imidazo[1,2-a]pyrazine (B1224502) systems have shown that direct arylation at the C3 position is a feasible and high-yielding process. lookchem.com For instance, the direct C-H arylation of the parent imidazo[1,2-a]pyrazine at the C3 position with aryl bromides proceeds efficiently, highlighting the accessibility of this position for functionalization. lookchem.com In the case of the 3-iodo derivative, the reaction with an aryl boronic acid under Suzuki-Miyaura conditions is expected to be even more facile.

Table 1: Examples of Selective Suzuki-Miyaura Arylation at the C3-Iodo Position The following table is a representative example based on typical Suzuki-Miyaura conditions for similar substrates, as specific data for this compound was not explicitly detailed in the provided search results.

Entry Aryl Boronic Acid Catalyst System Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 8-Bromo-3-phenylimidazo[1,2-a]pyrazine ~90
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 8-Bromo-3-(4-methoxyphenyl)imidazo[1,2-a]pyrazine ~85

Data is illustrative based on general principles of Suzuki-Miyaura reactions on related heterocyclic systems.

While the C3-iodo position is more reactive, selective arylation at the C8-bromo position can be achieved. This typically requires that the C3 position is either already functionalized or that specific catalytic systems are employed that favor reaction at the C8-Br bond. For instance, if the C3-iodo group is first replaced, the remaining C8-bromo group can then undergo a second Suzuki-Miyaura coupling. Alternatively, specialized ligands and conditions can sometimes reverse the expected regioselectivity, although this is less common. The arylation of bromo-substituted imidazo[1,2-a]pyrazines is a well-established method for creating C-C bonds at various positions on the pyrazine (B50134) ring. researchgate.net

The differential reactivity of the two halogen atoms is most powerfully utilized in sequential cross-coupling strategies to create 3,8-di-substituted imidazo[1,2-a]pyrazines with different aryl groups at each position. This process involves a two-step sequence:

First Coupling: A selective Suzuki-Miyaura reaction is performed at the more reactive C3-iodo position with a specific aryl boronic acid.

Second Coupling: The resulting 3-aryl-8-bromoimidazo[1,2-a]pyrazine intermediate is then subjected to a second Suzuki-Miyaura coupling with a different aryl boronic acid to functionalize the C8 position.

This sequential approach allows for the synthesis of a diverse library of compounds with distinct substitutions at the C3 and C8 positions, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. A similar strategy has been successfully applied to other di-halogenated heterocyclic systems. researchgate.netrsc.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking amines with aryl halides. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials. nih.gov

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination on this compound can be performed with high regioselectivity. The greater reactivity of the C3-iodo bond allows for selective amination at this position while preserving the C8-bromo bond. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to favor the formation of a C-N bond at the C3 position. The choice of ligand is critical, with bulky electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgnih.gov

Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination The following table is a representative example based on typical Buchwald-Hartwig conditions for similar substrates, as specific data for this compound was not explicitly detailed in the provided search results.

Entry Amine Catalyst/Ligand Base Solvent Product
1 Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 4-(8-Bromoimidazo[1,2-a]pyrazin-3-yl)morpholine
2 Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane N-(8-Bromoimidazo[1,2-a]pyrazin-3-yl)aniline

Data is illustrative based on general principles of Buchwald-Hartwig amination on related heterocyclic systems.

The scope of the Buchwald-Hartwig amination on di-halogenated imidazo[1,2-a]pyrazines is broad but has certain limitations.

Scope:

A wide variety of primary and secondary amines, both aliphatic and aromatic, can be coupled. nih.gov

The reaction generally tolerates a range of functional groups on both the amine and the heterocyclic core.

The development of advanced catalyst systems has enabled these couplings to proceed under milder conditions with lower catalyst loadings. researchgate.net

Limitations:

Steric Hindrance: Highly hindered amines or substrates may react slowly or not at all. The steric environment around the C8-bromo position, being part of a six-membered ring adjacent to the fused imidazole (B134444) ring, can influence its reactivity compared to the C3 position.

Competitive Reactions: In some cases, side reactions such as hydrodehalogenation (replacement of the halogen with a hydrogen atom) can occur, reducing the yield of the desired aminated product. wikipedia.org

Catalyst Poisoning: Certain functional groups on the amine or the substrate can potentially coordinate to the palladium catalyst and inhibit its activity. libretexts.org

Double Amination: Achieving selective mono-amination can be challenging if the reaction conditions are too harsh, potentially leading to a mixture of mono- and di-aminated products. Precise control over stoichiometry and reaction time is often necessary.

Negishi Cross-Coupling Reactions

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org

The preparation of organozinc reagents from organic halides and their subsequent use in Negishi cross-coupling reactions is a well-established methodology. youtube.comwikipedia.org In the context of this compound, the generation of a zinc-organometallic species at either the 3- or 8-position would open avenues for C-C bond formation. The direct insertion of zinc into the C-I bond is expected to be more facile than into the C-Br bond. Alternatively, halogen-metal exchange, typically with an organolithium reagent followed by transmetalation with a zinc salt, can be employed to generate the required organozinc species. nih.gov

Research on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) has demonstrated the feasibility of regioselective metalations and subsequent Negishi cross-couplings. nih.govrsc.org For instance, treatment with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl can lead to regioselective deprotonation, followed by quenching with various electrophiles. rsc.org A similar strategy could be envisioned for this compound.

The table below illustrates the potential outcomes of Negishi coupling on a related halo-imidazo[1,2-a]pyrazine system, showcasing the versatility in introducing various substituents.

EntryAryl/Alkyl Zinc ReagentCatalystProductYield (%)
14-MeO-C₆H₄-ZnClPd(PPh₃)₄6-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine64
2Ph-ZnClPd-PEPPSI-iPr6-Phenylimidazo[1,2-a]pyrazine93
3c-Hexyl-ZnClPd-PEPPSI-iPent6-Cyclohexylimidazo[1,2-a]pyrazine98
4Bn-ZnClPd(PPh₃)₄6-Benzylimidazo[1,2-a]pyrazine95

This table is a representative example based on the functionalization of 6-chloroimidazo[1,2-a]pyrazine and is intended to illustrate the potential of Negishi coupling for the subject compound.

A key advantage of using this compound as a substrate is the potential for regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions is a well-documented phenomenon. wikipedia.org This differential reactivity allows for the selective coupling at the 3-position while leaving the 8-bromo position intact for subsequent transformations.

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve high regioselectivity. For instance, using a less reactive palladium catalyst and milder reaction conditions would likely favor the exclusive coupling at the C-3 position. This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted imidazo[1,2-a]pyrazines.

Other Significant Cross-Coupling Methodologies

Beyond the Negishi coupling, a variety of other transition metal-catalyzed reactions can be employed for the functionalization of this compound.

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is the most common method for introducing alkynyl moieties onto a core structure. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Given the reactivity difference between the C-I and C-Br bonds, a regioselective Sonogashira coupling at the 3-position of this compound is highly probable. wikipedia.org Studies on the Sonogashira coupling of 3-bromo-2-imidazo[1,2-b]pyridazine derivatives have shown the feasibility of this reaction on similar heterocyclic systems. researchgate.net

The table below presents representative examples of Sonogashira couplings on halo-pyrazines, which serve as a model for the expected reactivity of this compound.

EntryAlkyneCatalyst SystemProductYield (%)
1Phenylacetylene[Pd(allyl)Cl]₂/PPh₃2-(Phenylethynyl)pyrazine>95
2TrimethylsilylacetylenePd(PPh₃)₄/CuI2-((Trimethylsilyl)ethynyl)pyrazine85
31-HeptynePdCl₂(PPh₃)₂/CuI2-(Hept-1-yn-1-yl)pyrazine78

This table is based on the reactivity of chloropyrazines and is illustrative of potential Sonogashira couplings.

The Heck reaction provides a direct method for the alkenylation of aryl halides. youtube.comorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a base. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Similar to other palladium-catalyzed couplings, the Heck reaction on this compound is expected to occur preferentially at the more reactive C-3 iodo position. The functionalization of imidazo[1,2-a]pyridine (B132010) rings via the Mizoroki-Heck reaction has been reported, indicating the applicability of this method to related heterocyclic systems. nih.gov

The following table provides examples of Heck couplings on bromo- and iodoarenes, demonstrating the general scope of the reaction.

EntryAlkeneCatalystProductYield (%)
1n-Butyl acrylatePd(OAc)₂(E)-Butyl 3-(aryl)acrylate85-95
2StyrenePd(PPh₃)₄(E)-1-Aryl-2-phenylethene70-90
3CyclohexenePdCl₂(PPh₃)₂3-Arylcyclohex-1-ene60-75

This table provides general examples of the Heck reaction and does not represent specific reactions on the subject compound.

The Kumada and Stille couplings are also valuable methods for C-C bond formation. The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium. mdpi.comwikipedia.org A review on the transition metal-catalyzed functionalization of pyrazines mentions the successful Kumada coupling of fluoropyrazine with phenylmagnesium chloride under nickel catalysis, affording the coupled product in 81% yield. rsc.org Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited. wikipedia.org

The Stille reaction employs an organostannane reagent and is catalyzed by palladium. wikipedia.orgrsc.org This reaction is known for its broad scope and tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a drawback. rsc.org The Stille coupling of stannylated pyrazines with acyl chlorides has been reported to proceed in good yields. rsc.org

For this compound, both Kumada and Stille couplings would be expected to proceed with high regioselectivity at the C-3 position.

Nucleophilic Substitution and Organometallic Functionalization of 8 Bromo 3 Iodoimidazo 1,2 a Pyrazine

Direct Nucleophilic Aromatic Substitution (SNAr) Reactions

Direct nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The presence of electron-withdrawing groups on the aromatic ring is essential to stabilize this intermediate and facilitate the reaction.

In polyhalogenated heteroaromatic compounds like 8-Bromo-3-iodoimidazo[1,2-a]pyrazine, the potential exists for selective substitution of one halogen over the other. The regioselectivity of SNAr reactions is determined by the relative electron deficiency of the carbon atoms bearing the leaving groups. The carbon atom that is more electrophilic will be preferentially attacked by the nucleophile. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. However, in SNAr, this trend is not always followed, and the outcome depends heavily on the stability of the intermediate formed upon nucleophilic attack.

For the imidazo[1,2-a]pyrazine (B1224502) ring system, theoretical calculations on related structures suggest that the electron deficiency varies across the positions. While specific experimental data on the selective displacement of halogens for this compound is not extensively documented, it is anticipated that nucleophilic attack would favor the position that best stabilizes the negative charge of the Meisenheimer complex.

The conditions required to promote SNAr reactions typically involve a strong nucleophile and often require elevated temperatures. The choice of solvent can also play a critical role in reaction rates and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

For a substrate like this compound, achieving selectivity would depend on fine-tuning these conditions. Factors that could influence which halogen is displaced include:

The nature of the nucleophile: Harder or softer nucleophiles may exhibit different selectivities.

Reaction temperature: Kinetic versus thermodynamic control could potentially be exploited by varying the temperature.

Presence of a catalyst: While SNAr is often uncatalyzed, phase-transfer catalysts or other additives can sometimes influence the reaction course.

Organometallic Reagent-Based Functionalization

Organometallic-based methods provide powerful and versatile alternatives for the functionalization of heteroaromatic compounds, often offering different regioselectivities compared to classical SNAr or electrophilic substitution reactions.

The use of sterically hindered, non-nucleophilic bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has become a cornerstone of modern synthetic chemistry for the regioselective deprotonation (metalation) of aromatic and heteroaromatic rings. thieme-connect.de The addition of lithium chloride (LiCl) to these bases, forming reagents like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, enhances their solubility and kinetic activity. nih.govrsc.org

Studies on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) have demonstrated a remarkable, base-dependent switch in regioselectivity. nih.govrsc.org

Treatment with TMPMgCl·LiCl leads to selective magnesiation at the C3 position. nih.gov

In contrast, using TMP2Zn·2MgCl2·2LiCl results in a complete switch to afford selective zincation at the C5 position. nih.gov

Calculations on the unsubstituted imidazo[1,2-a]pyrazine scaffold indicated that the pKa values for the protons at C6 and C8 are prohibitively high for deprotonation with these bases. nih.gov For this compound, where the C3 and C8 positions are already functionalized, direct C-H metalation would most likely occur at the next most acidic position, predicted to be C5.

Table 1: Regioselective Metalation of 6-Chloroimidazo[1,2-a]pyrazine with TMP-Bases This data is based on experiments performed on 6-chloroimidazo[1,2-a]pyrazine as a model for the imidazo[1,2-a]pyrazine scaffold. nih.gov

Base ReagentPosition of MetalationConditions
TMPMgCl·LiClC3THF, -60 °C, 30 min
TMP2Zn·2MgCl2·2LiClC5THF, -20 °C, 15 min

Grignard reagents are among the most well-known organometallic compounds and are typically used as powerful nucleophiles and bases. masterorganicchemistry.com For a dihalogenated substrate like this compound, functionalization involving Grignard reagents can be envisioned in two main ways:

Halogen-Magnesium Exchange: A more modern and chemoselective method to generate a Grignard reagent is through halogen-metal exchange, often using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This method is generally faster for iodides than for bromides, suggesting that a selective exchange at the C3-iodo position could be achieved under carefully controlled conditions (e.g., low temperature) to generate the C3-magnesiated intermediate. This intermediate could then be reacted with various electrophiles.

Reaction with External Grignard Reagents: The direct reaction of an external Grignard reagent (e.g., R-MgX) with the heteroaromatic ring could lead to nucleophilic addition, particularly at electron-deficient positions.

Once an organometallic intermediate (either a magnesium or zinc species) is formed regioselectively, it can be trapped with a wide array of electrophiles to introduce diverse functional groups. Research on the 6-chloroimidazo[1,2-a]pyrazine scaffold has demonstrated the successful quenching of its C3-magnesiated and C5-zincated intermediates. nih.gov These examples serve as a blueprint for the potential functionalization of organometallic species derived from this compound.

The range of successful electrophiles includes:

Halogenating agents: Iodine (I2) to install an iodo group.

Alkylating agents: Allyl bromide for allylation.

Acylating agents: Acyl chlorides to introduce ketone functionalities (often in the presence of a copper catalyst like CuCN·2LiCl).

Aryl halides: For transition-metal-catalyzed cross-coupling reactions (e.g., Negishi coupling) to form C-C bonds with various aryl and heteroaryl groups. nih.gov

Table 2: Examples of Electrophilic Quenching on Metalated 6-Chloroimidazo[1,2-a]pyrazine Intermediates This data is based on experiments performed on 6-chloroimidazo[1,2-a]pyrazine and illustrates the potential reactivity of organometallic intermediates of this scaffold. nih.gov

Metalated IntermediateElectrophileFunctional Group IntroducedYield (%)
3-Magnesio-6-chloro-imidazo[1,2-a]pyrazineI23-Iodo78
3-Magnesio-6-chloro-imidazo[1,2-a]pyrazineAllyl bromide / CuCN·2LiCl3-Allyl56
3-Magnesio-6-chloro-imidazo[1,2-a]pyrazinePivaloyl chloride / CuCN·2LiCl3-Pivaloyl56
5-Zinco-6-chloro-imidazo[1,2-a]pyrazineI25-Iodo85
5-Zinco-6-chloro-imidazo[1,2-a]pyrazineBenzoyl chloride5-Benzoyl62
5-Zinco-6-chloro-imidazo[1,2-a]pyrazine4-Iodoanisole / Pd(dba)2, SPhos5-(4-methoxyphenyl)81

C H Functionalization Strategies for Imidazo 1,2 a Pyrazine and Applicability to Halogenated Derivatives

Direct C-H Arylation Reactions on Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

Direct C-H arylation is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aromatic systems. For the imidazo[1,2-a]pyrazine scaffold, palladium catalysis is the most prevalent method for achieving this transformation. nih.govresearchgate.net These reactions typically involve the coupling of the heterocycle with an aryl halide or triflate.

The regioselectivity of C-H arylation on the imidazo[1,2-a]pyrazine ring is a significant challenge, with functionalization reported at various positions. The C3 position is often the most electronically activated and, therefore, a common site for functionalization. acs.org However, methods have been developed to target other positions. For instance, a concerted metalation-deprotonation (CMD) approach using a palladium catalyst with a pivalic acid additive has been shown to regioselectively arylate the C6 position of 3-aminoimidazo[1,2-a]pyrazine. acs.org Similarly, solvent and ligand control can be used to switch the site of arylation. researchgate.net

In the context of a pre-functionalized substrate like 8-Bromo-3-iodoimidazo[1,2-a]pyrazine, the C3 position is already occupied. Direct arylation would therefore be directed towards the C-H bonds at the C5 or C6 positions. The strong electron-withdrawing inductive effects of the bromine and iodine atoms would deactivate the ring system towards electrophilic attack, potentially requiring more forcing reaction conditions. However, these halogens can also serve as directing groups or be involved in subsequent cross-coupling reactions. Palladium-catalyzed one-pot sequential reactions, involving an initial Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, have been developed for imidazo[1,2-a]pyrazines, showcasing the potential for multi-functionalization. nih.gov

Below is a table summarizing representative conditions for direct C-H arylation of imidazo[1,2-a]pyridine (B132010), a closely related and well-studied scaffold.

Catalyst/LigandCoupling PartnerBaseSolventPositionYield (%)
Pd(OAc)₂Aryl BromidesKOAcDMAC3Up to 98% acs.org
Pd(OAc)₂ / P(o-tol)₃Aryl BromidesK₂CO₃DMAC3Up to 95%
Pd(OAc)₂o-DihaloarenesK₂CO₃DMAC3 and C5Moderate to Good researchgate.net
Pd(OAc)₂Aryl ChloridesCs₂CO₃TolueneC3Up to 94% researchgate.net

This interactive table provides examples of reaction conditions for the direct C-H arylation of the related imidazo[1,2-a]pyridine scaffold.

C-H Alkylation and Alkenylation Approaches

The introduction of alkyl and alkenyl groups onto the imidazo[1,2-a]pyrazine core can significantly alter the pharmacological properties of the molecule. C-H alkylation and alkenylation reactions provide a direct route to these derivatives.

Visible light-induced photocatalysis has emerged as a mild and efficient method for C-H alkylation. For the related imidazo[1,2-a]pyridine scaffold, methods for C5 alkylation have been developed using eosin Y as a photocatalyst with alkyl N-hydroxyphthalimides as the alkyl source. nih.gov Another approach involves a three-component aza-Friedel–Crafts reaction catalyzed by a Lewis acid like Yttrium(III) triflate, which allows for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.com

For C-H alkenylation, palladium catalysis is commonly employed. A direct and regioselective Pd/Cu-catalyzed intermolecular oxidative coupling of imidazo[1,2-a]pyridines with various alkenes has been successfully developed, providing a green route to 3-alkenyl derivatives. researchgate.net

Applying these strategies to this compound means targeting the C5 and C6 positions. The C3-alkylation and alkenylation methods would not be directly applicable due to the existing iodo-substituent. The deactivating effect of the halogens might necessitate optimization of the catalytic system, potentially requiring stronger Lewis acids or more reactive radical precursors. The success of such transformations would depend on achieving regioselectivity at the available C-H bonds of the pyrazine (B50134) ring.

Reaction TypeCatalyst/ReagentReactantsPositionRef.
C-H AlkylationEosin Y / Visible LightAlkyl N-hydroxyphthalimidesC5 nih.gov
C-H AlkylationY(OTf)₃Aldehydes, AminesC3 mdpi.com
C-H AlkenylationPd(OAc)₂ / Cu(OAc)₂AlkenesC3 researchgate.net

This interactive table summarizes different approaches for C-H alkylation and alkenylation on the related imidazo[1,2-a]pyridine scaffold.

C-H Formylation and Carbonylation Strategies

The introduction of a formyl (-CHO) or carbonyl group is a valuable transformation as these functional groups serve as synthetic handles for further derivatization.

The Vilsmeier-Haack reaction is the classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a weak electrophile. youtube.com This reaction has been successfully applied to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine systems, generally resulting in formylation at the electron-rich C3 position. nih.govresearchgate.net

Palladium-catalyzed carbonylation offers a route to introduce carboxamide moieties. This has been demonstrated for the imidazo[1,2-a]pyridine core, where carbonylation can be directed to the 6 or 8 positions, providing access to amides which are prevalent in biologically active molecules. researchgate.net

For this compound, C-H formylation or carbonylation would need to be directed to the C5 or C6 positions. The Vilsmeier-Haack reaction's applicability would depend on whether the pyrazine ring is sufficiently electron-rich to react, given the deactivating nature of the two halogen substituents. The development of regioselective C-H carbonylation at the C5 or C6 positions would be a valuable strategy for creating advanced intermediates from this halogenated scaffold.

TransformationReagent/CatalystFunctional GroupPositionRef.
FormylationPOCl₃/DMF (Vilsmeier-Haack)Aldehyde (-CHO)C3 nih.govresearchgate.net
CarbonylationPd Catalyst, CO, AmineCarboxamide (-CONR₂)C6 or C8 researchgate.net

This interactive table outlines common strategies for C-H formylation and carbonylation.

Late-Stage C-H Functionalization for Library Generation

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is particularly powerful in medicinal chemistry for rapidly generating a library of analogues from a common, complex core structure for structure-activity relationship (SAR) studies. nih.gov C-H functionalization is ideally suited for this purpose as it allows for the direct modification of the core scaffold without the need for de novo synthesis for each new derivative.

The direct C-H arylation, alkylation, and other functionalization methods discussed previously can be applied in a late-stage fashion to diversify the imidazo[1,2-a]pyrazine scaffold. For example, an efficient one-pot procedure for selective functionalization at C3 and C6 of imidazo[1,2-a]pyrazines has been developed, paving the way for the design of biologically relevant compound libraries. nih.gov Similarly, iodine-catalyzed one-pot, three-component reactions can generate highly functionalized imidazo[1,2-a]pyrazine derivatives, which can then be further modified. nih.gov

The compound this compound can be viewed as an advanced scaffold for library generation. The remaining C-H bonds at C5 and C6 are targets for late-stage C-H functionalization using the array of catalytic methods available. Subsequently, the bromo and iodo groups can be selectively manipulated using orthogonal cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for a combinatorial approach to generating a diverse library of trisubstituted imidazo[1,2-a]pyrazines. This dual strategy of C-H functionalization followed by cross-coupling maximizes the structural diversity that can be achieved from a single, halogenated starting material.

Computational and Mechanistic Studies on 8 Bromo 3 Iodoimidazo 1,2 a Pyrazine Reactivity

Theoretical Prediction of Reactivity and Regioselectivity

Theoretical calculations have become an indispensable tool for predicting the reactivity and regioselectivity of 8-bromo-3-iodoimidazo[1,2-a]pyrazine, offering insights that are often difficult to obtain through experimental means alone.

The imidazo[1,2-a]pyrazine (B1224502) scaffold possesses multiple nitrogen atoms, each with the potential to act as a site for protonation or coordination to a metal center. Computational pKa calculations are crucial for determining the most basic nitrogen atom, thereby predicting the most likely site for electrophilic attack or coordination. This information is vital for guiding functionalization strategies, particularly in reactions involving electrophiles or metal catalysts.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the electron density distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, MEP maps are instrumental in predicting the chemoselectivity of various reactions.

The MEP analysis of a related compound, 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, reveals that the nitrogen atoms of the imidazopyrazine ring system are the most electron-rich regions, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms and the regions around the halogen substituents are typically electron-poor. This information is critical for understanding and predicting the outcomes of reactions with both electrophiles and nucleophiles. For instance, in reactions involving metal catalysts, the MEP can indicate the most likely coordination sites, which in turn influences the subsequent catalytic cycle.

Elucidation of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations due to the presence of two distinct carbon-halogen bonds. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

Studies on similar halo-imidazo[1,2-a]pyridine systems have shown that the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle. The subsequent steps of transmetalation and reductive elimination lead to the formation of the cross-coupled product. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to selectively functionalize the C3 position, leaving the C8-Br bond intact for further transformations.

The regioselectivity of nucleophilic and electrophilic reactions of this compound is governed by the electronic properties of the heterocyclic core. The electron-deficient nature of the pyrazine (B50134) ring and the electron-rich character of the imidazole (B134444) ring create a unique reactivity profile.

In electrophilic aromatic substitution reactions, the imidazole ring is generally more reactive than the pyrazine ring. However, the presence of the iodine atom at the C3 position deactivates this position towards further electrophilic attack. Consequently, electrophilic substitution, if it occurs, would be directed to other positions on the imidazole ring, though this is often challenging.

Conversely, nucleophilic aromatic substitution (SNA) reactions are more likely to occur on the pyrazine ring, which is activated by the electron-withdrawing imidazole ring and the bromine substituent. The C8 position, bearing the bromine atom, is a prime site for nucleophilic attack, leading to the displacement of the bromide ion. The precise regiochemical outcome of these reactions can be further influenced by the nature of the nucleophile and the reaction conditions.

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the unambiguous characterization of reactants, intermediates, and products, providing crucial evidence for proposed reaction mechanisms.

For the structural elucidation of complex molecules like derivatives of this compound, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, is essential. These experiments allow for the definitive assignment of all proton and carbon signals, confirming the regiochemistry of substitution.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized compounds. nih.gov This is particularly important for distinguishing between isomers and confirming the successful incorporation of new substituents. In a study on the synthesis of imidazo[1,2-a]pyrazine derivatives, ESI-HRMS was used to identify the mass of the products. nih.gov

By combining the insights gained from computational studies with the empirical data from advanced spectroscopic analysis, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed, paving the way for its application in the synthesis of novel functional molecules.

Advanced Synthetic Utility of 8 Bromo 3 Iodoimidazo 1,2 a Pyrazine

Role as a Versatile Building Block for Constructing Complex Molecular Architectures

The unique structural feature of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine lies in the presence of two different halogen atoms at electronically distinct positions of the fused heterocyclic ring system. This dihalogenated scaffold serves as a linchpin for the assembly of intricate molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. The C-I bond at the 3-position is more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) compared to the C-Br bond at the 8-position. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-8 bromine atom intact for subsequent transformations.

This orthogonal reactivity is fundamental to its utility as a building block. Chemists can first introduce a wide array of substituents at the C-3 position via reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination. The resulting 8-bromo-3-substituted-imidazo[1,2-a]pyrazine intermediate can then be subjected to a second, often more forcing, cross-coupling reaction at the C-8 position. This stepwise approach provides a reliable and predictable route to tri-substituted imidazo[1,2-a]pyrazines with a high degree of molecular complexity and diversity.

The imidazo[1,2-a]pyrazine (B1224502) core itself is of significant interest due to its presence in various biologically active molecules. tsijournals.com The ability to precisely control the introduction of different functional groups at the C-3 and C-8 positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

Strategies for the Generation of Diverse Chemical Libraries via Sequential Functionalization

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. rsc.org this compound is an ideal starting material for this purpose, enabling the rapid assembly of a multitude of analogs through a sequential functionalization strategy. The process typically begins with the more labile C-I bond.

A typical workflow for library generation would involve:

Initial C-3 Functionalization: A Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl groups at the C-3 position. The reaction conditions can be optimized to ensure high yields and selectivity for the C-I bond over the C-Br bond.

Secondary C-8 Functionalization: The resulting 8-bromo-3-aryl-imidazo[1,2-a]pyrazine can then undergo a second cross-coupling reaction. For instance, a Sonogashira coupling could be used to install an alkyne at the C-8 position.

Further Derivatization: The newly introduced functional groups can be further modified. For example, a terminal alkyne at C-8 can be hydrated to a methyl ketone, or participate in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to form a triazole ring, further expanding the chemical space of the library.

This strategy allows for a combinatorial approach where a matrix of products can be synthesized by reacting a set of C-3 coupling partners with a set of C-8 coupling partners.

Table 1: Exemplary Sequential Functionalization of this compound

StepReaction TypePositionReagent ExampleProduct
1Suzuki-Miyaura CouplingC-3Phenylboronic acid8-Bromo-3-phenylimidazo[1,2-a]pyrazine
2Sonogashira CouplingC-8Ethynyltrimethylsilane8-((Trimethylsilyl)ethynyl)-3-phenylimidazo[1,2-a]pyrazine
3Buchwald-Hartwig AminationC-8Morpholine8-(Morpholin-4-yl)-3-phenylimidazo[1,2-a]pyrazine

This modular approach is highly efficient for exploring the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine-based compounds. nih.gov

Principles of Rational Design for Scaffold Derivatization and Functional Group Introduction

The rational design of derivatives of this compound is guided by the intended application, which is often in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold has been identified in compounds with a range of biological activities, including as inhibitors of kinases and other enzymes. nih.gov The design process involves considering how different functional groups at specific positions will interact with a biological target.

Key principles for the rational design of derivatives include:

Structure-Activity Relationship (SAR) Exploration: As seen in studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine systems, substituents at various positions can significantly impact biological activity. tsijournals.comnih.gov The C-3 and C-8 positions are often key vectors for modifying the molecule's interaction with a target protein. For instance, introducing a hydrogen bond donor or acceptor at one position, and a bulky hydrophobic group at another, can be used to probe the binding pocket of an enzyme.

Modulation of Physicochemical Properties: The introduction of functional groups can be used to tune properties such as solubility, lipophilicity (logP), and metabolic stability. For example, adding a basic amine, like morpholine, can increase aqueous solubility and provide a handle for salt formation.

Bioisosteric Replacement: In some cases, a known active compound may contain a liable or toxic functional group. The versatility of the this compound scaffold allows for the synthesis of analogs where such groups are replaced with bioisosteres to improve the compound's drug-like properties.

Table 2: Rational Introduction of Functional Groups for Property Modulation

Position of IntroductionFunctional GroupDesired Property ChangeRationale
C-3 or C-8Carboxylic AcidIncreased solubility, hydrogen bondingIntroduces a polar, ionizable group.
C-3 or C-8TrifluoromethylIncreased lipophilicity, metabolic stabilityBlocks potential sites of metabolism.
C-3 or C-8PyridineIncreased solubility, hydrogen bond acceptorIntroduces a basic nitrogen for salt formation and polar interactions.

By leveraging the well-defined, sequential reactivity of this compound, chemists can execute these rational design principles with a high degree of control, leading to the efficient development of novel and potent molecules for a variety of applications.

Q & A

Q. What are the common synthetic routes for 8-Bromo-3-iodoimidazo[1,2-a]pyrazine?

The synthesis typically involves sequential halogenation of the imidazo[1,2-a]pyrazine core. A two-step approach is often employed:

  • Bromination : Use of brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., acetonitrile) at controlled temperatures (50–70°C) to introduce bromine at the 8-position .
  • Iodination : Subsequent iodination using iodine or iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) to functionalize the 3-position. Reaction times and stoichiometry are critical to minimize dihalogenation byproducts .

Q. What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.5–9.0 ppm) and carbon shifts confirm the fused-ring system. Halogen substituents deshield adjacent nuclei, aiding positional assignment .
  • HRMS (ESI-QTOF) : Precise molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₆H₃BrIN₃) .
  • X-ray crystallography : Resolves regioselectivity ambiguities in halogen placement, particularly when isomers form .

Q. What are the key structural features influencing its reactivity?

  • The electron-deficient imidazo[1,2-a]pyrazine core directs electrophilic substitutions to the 3- and 8-positions due to calculated electron density distributions .
  • Bromine and iodine act as orthogonal handles for cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, enabling modular derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity is influenced by:

  • Catalyst choice : Iodine catalysis (5 mol%) enhances reaction specificity by stabilizing transition states, favoring mono-halogenation .
  • Temperature control : Lower temperatures (0–25°C) reduce kinetic competition between bromine and iodine incorporation .
  • Precursor design : Pre-functionalized intermediates (e.g., 8-bromoimidazo[1,2-a]pyrazine) allow sequential iodination with >90% regiochemical fidelity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values via broth microdilution) and cell lines (e.g., HepG2 for cytotoxicity) .
  • Structural analogs : Compare activity trends across derivatives (e.g., 8-Cl vs. 8-Br analogs) to identify substituent-specific effects .
  • Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in vitro .

Q. What strategies enhance bioactivity through core structure modifications?

  • Cross-coupling : Introduce aryl/heteroaryl groups at the 8-bromo position via Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to modulate steric and electronic profiles .
  • Heterocycle fusion : Construct hybrid scaffolds (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) via double cyclization to improve target engagement .
  • Prodrug design : Esterify carboxylate derivatives (e.g., ethyl 6-bromo-8-piperazinyl analogs) to enhance membrane permeability .

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